N1-benzyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15(2)22(28)25-12-6-9-17-10-11-18(13-19(17)25)24-21(27)20(26)23-14-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCFPAUPGFPQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might involve continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N1-benzyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the site of oxidation.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution Products: Substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of N1-benzyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide are vast. It can be used in the study of enzyme inhibition, receptor binding, and as a potential lead compound in drug discovery.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the areas of neurology and cardiology.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N1-benzyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their properties are summarized below:
Notes:
- Isobutyryl vs.
- Benzyl vs. 4-Methylbenzyl : The 4-methylbenzyl substituent in may increase rigidity and reduce rotational freedom compared to the unsubstituted benzyl group in the target compound, affecting crystallization kinetics.
- Hydrogen Bonding : All analogues retain the oxalamide core, enabling β-sheet-like self-assembly via dual hydrogen bonds. However, substituents like hydroxyl () or thiophene-carbonyl () may alter hydrogen-bond strength or geometry .
Thermal and Solubility Behavior
- Compound 1 () : Exhibits three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C during heating, attributed to conformational changes and melting of soft/hard segments . The target compound likely displays similar multi-stage melting due to its hybrid architecture.
- Melt Solubility : The target compound’s isobutyryl group may improve compatibility with hydrophobic polymer matrices (e.g., PHB) compared to hydrophilic hydroxylated analogues (), which could phase-separate prematurely .
Nucleation Efficiency in Polymers
Oxalamides are tailored to dissolve in polymer melts and crystallize upon cooling, providing nucleation sites. Key comparisons:
- Compound 1 () : Enhances PHB crystallization by forming dispersed crystalline nuclei, raising crystallization temperature (Tc) by ~20°C at 5 wt% loading .
- Target Compound : The benzyl and isobutyryl groups likely optimize melt dispersion and nucleation density, though direct data is lacking. Its performance may exceed bulkier analogues (e.g., ) due to balanced hydrophobicity.
Biological Activity
N1-benzyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H26N4O2
- Molecular Weight : 402.48 g/mol
- CAS Number : 941940-02-9
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting microRNA pathways have been explored for their role in cancer therapy .
- Interaction with Receptors : The compound may interact with various receptors that modulate cellular responses. This interaction can lead to alterations in cell signaling pathways that are critical in cancer and other diseases.
- Induction of Apoptosis : Some derivatives of tetrahydroquinoline structures have demonstrated pro-apoptotic effects in cancer cell lines, suggesting that this compound may also enhance apoptosis through similar pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance:
- Case Study 1 : A study on 4-benzoylamino derivatives indicated that certain compounds effectively inhibited microRNA-21 expression, leading to enhanced apoptosis in HeLa and U-87 MG cells . The structural similarities suggest that this compound could exhibit comparable effects.
Neuroprotective Effects
Tetrahydroquinoline derivatives have been investigated for neuroprotective properties:
- Case Study 2 : Research has shown that certain tetrahydroquinoline compounds can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases .
Pharmacological Profile
A summary of the pharmacological profile based on available data is presented below:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | Variable (dependent on formulation) |
| Toxicity | Low (in preliminary studies) |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N1-benzyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and what critical reaction conditions must be controlled?
- Answer : The synthesis involves three primary steps:
- Tetrahydroquinoline formation : Use a Pictet-Spengler reaction with an aromatic amine and aldehyde/ketone under acidic conditions (e.g., HCl or TFA). Temperature control (60–100°C) and reaction time (12–24 hrs) are critical for ring closure .
- Isobutyryl group introduction : Acylate the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of pyridine or DMAP. Excess reagent and inert atmosphere (N₂/Ar) prevent side reactions .
- Oxalamide bridge formation : React benzylamine with the acylated tetrahydroquinoline using oxalyl chloride or ethyl oxalate. Solvent choice (THF or DCM) and stoichiometric ratios (1:1.2 amine:oxalyl chloride) ensure high yield .
Q. What analytical techniques are essential for confirming structural integrity post-synthesis?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, oxalamide carbonyls at δ 160–165 ppm) .
- FT-IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and absence of unreacted isobutyryl chloride (C=O at ~1800 cm⁻¹) .
- HPLC-MS : Verify molecular weight (M+1 peak at m/z 435.5 for C₂₄H₂₆N₃O₃) and purity (>98%) .
Q. How can researchers design a preliminary biological activity screening protocol for this compound?
- Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or antiviral activity using plaque reduction assays (e.g., influenza A/H1N1). Use concentrations ranging 1–100 µM .
- Cytotoxicity : Assess via MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallinity data between polymorphic forms of this oxalamide compound?
- Answer :
- X-ray crystallography : Use SHELX or ORTEP-III for structure determination. Compare unit cell parameters (e.g., a=10.2 Å, b=12.5 Å for Form I vs. a=9.8 Å for Form II) to identify polymorphism .
- DSC/TGA : Analyze melting points (e.g., Form I: 220°C, Form II: 215°C) and thermal stability. Heating rates (5–10°C/min) and cooling protocols influence phase transitions .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to validate polymorph identity .
Q. What strategies enhance the hydrogen-bonding network in oxalamide-containing polymers to improve thermal stability?
- Answer :
- Spacer length optimization : Shortening aliphatic spacers (e.g., from –(CH₂)₁₀– to –(CH₂)₂–) between oxalamide groups increases hydrogen-bond density, raising melting points (140°C → 220°C) .
- Co-polymer design : Incorporate uniform bis- or tris-oxalamide segments (e.g., N,N′-bis(6-aminohexyl)oxalamide) to create ordered β-sheet-like structures, confirmed via FT-IR (amide I band shift to 1640 cm⁻¹) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes) or material matrices?
- Answer :
- Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key interactions: oxalamide carbonyls with Lys721 (ΔG = -9.2 kcal/mol) .
- MD simulations : Analyze hydrogen-bond persistence (e.g., with GROMACS) in polymer matrices. Longer spacers (>6 methylene units) reduce H-bond stability (lifetime <10 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
